An In-Depth Technical Guide to 1,3-Bis(triethoxysilyl)benzene: Synthesis, Characterization, and Applications in Advanced Materials
An In-Depth Technical Guide to 1,3-Bis(triethoxysilyl)benzene: Synthesis, Characterization, and Applications in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Versatility of a Bridging Silane
1,3-Bis(triethoxysilyl)benzene stands as a pivotal molecular building block in the realm of materials science and nanotechnology. Its unique meta-substituted aromatic core flanked by two reactive triethoxysilyl groups offers a distinct geometric and electronic profile compared to its more commonly utilized para-isomer. This structural nuance imparts significant consequences on the morphology and properties of the resulting materials. This guide provides a comprehensive technical overview of 1,3-bis(triethoxysilyl)benzene, from its synthesis and detailed characterization to its transformative role in the creation of functional materials, with a particular focus on periodic mesoporous organosilicas (PMOs) for potential biomedical applications. As a Senior Application Scientist, the insights provided herein are grounded in both fundamental chemical principles and the practical considerations of material synthesis and application.
Section 1: Synthesis and Physicochemical Properties
The synthesis of 1,3-Bis(triethoxysilyl)benzene is most commonly achieved through a Grignard reaction, a foundational method in organometallic chemistry. This approach leverages the reactivity of an organomagnesium halide to form the crucial carbon-silicon bond.
Synthetic Protocol: Grignard-Mediated Silation
The synthesis begins with the formation of a di-Grignard reagent from 1,3-dibromobenzene, which is then reacted with tetraethoxysilane (TEOS).
Experimental Protocol:
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Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire system is maintained under an inert atmosphere of dry nitrogen or argon throughout the reaction.
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Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of 1,3-dibromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and then maintained at a gentle reflux.
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Silation Reaction: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. Tetraethoxysilane (TEOS) is then added dropwise at a rate that maintains the temperature below 10°C.
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Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1,3-Bis(triethoxysilyl)benzene as a colorless liquid.
Causality Behind Experimental Choices:
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Inert Atmosphere: Grignard reagents are highly reactive towards atmospheric oxygen and moisture. The use of an inert atmosphere is critical to prevent the decomposition of the organomagnesium intermediate, which would otherwise lead to reduced yields and the formation of byproducts.
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Anhydrous Solvents: The presence of water will protonate the Grignard reagent, quenching its nucleophilicity and preventing the desired reaction with the silicon electrophile.
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Controlled Addition of TEOS at Low Temperature: The reaction between the Grignard reagent and TEOS is exothermic. Slow, controlled addition at low temperatures is essential to manage the reaction rate, prevent side reactions, and ensure the selective formation of the desired product.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 1,3-Bis(triethoxysilyl)benzene.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,3-Bis(triethoxysilyl)benzene is essential for its handling, storage, and application in material synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₄O₆Si₂ | [1] |
| Molecular Weight | 402.63 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 117 °C at 0.07 mmHg | [1] |
| Density | 1.007 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.452 | [1] |
| Flash Point | > 110 °C (closed cup) | [1] |
| CAS Number | 16067-99-5 | [1] |
Safety and Handling:
1,3-Bis(triethoxysilyl)benzene is a combustible liquid and should be handled with appropriate personal protective equipment, including eye shields and gloves.[1] It is sensitive to moisture and should be stored under an inert atmosphere in a tightly sealed container.
Section 2: Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for confirming the identity and purity of synthesized 1,3-Bis(triethoxysilyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information on the different types of protons and their connectivity. The expected signals for 1,3-Bis(triethoxysilyl)benzene include a triplet for the methyl protons of the ethoxy groups, a quartet for the methylene protons of the ethoxy groups, and a complex multiplet pattern for the aromatic protons.
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¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals will correspond to the methyl and methylene carbons of the ethoxy groups and the distinct carbons of the benzene ring.
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²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. A single resonance is expected for the two equivalent silicon atoms in 1,3-Bis(triethoxysilyl)benzene. The chemical shift provides insight into the electronic environment of the silicon nucleus. For aryltriethoxysilanes, the ²⁹Si chemical shift is typically observed in the range of -60 to -80 ppm.[2][3][4][5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule. Key vibrational modes for 1,3-Bis(triethoxysilyl)benzene include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2975, 2925, 2885 | Aliphatic C-H stretch (ethoxy groups) |
| ~1590, 1480 | Aromatic C=C stretch |
| ~1100-1000 | Si-O-C stretch (strong) |
| ~960 | Si-O-C stretch |
| ~800-750 | Aromatic C-H out-of-plane bend |
The strong Si-O-C stretching bands are characteristic of alkoxysilanes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), 1,3-Bis(triethoxysilyl)benzene will likely undergo fragmentation through the loss of ethoxy groups and cleavage of the silicon-carbon bond.[6][7][8]
Section 3: Reactivity and the Sol-Gel Process
The utility of 1,3-Bis(triethoxysilyl)benzene as a precursor for materials synthesis is rooted in its reactivity, specifically the hydrolysis and condensation of its triethoxysilyl groups. This chemistry is the foundation of the sol-gel process.
Mechanism of Hydrolysis and Condensation
The sol-gel process involves two primary reactions:
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Hydrolysis: The ethoxy groups (-OEt) are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base.
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Condensation: The resulting silanol groups (-Si-OH) react with each other or with remaining ethoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or ethanol as a byproduct.
The rates of hydrolysis and condensation are highly dependent on the pH of the reaction medium, the water-to-silane ratio, and the solvent.
Diagram of the Sol-Gel Mechanism:
Caption: Simplified mechanism of the sol-gel process.
Section 4: Applications in Periodic Mesoporous Organosilicas (PMOs) for Drug Delivery
A primary application of 1,3-Bis(triethoxysilyl)benzene is in the synthesis of Periodic Mesoporous Organosilicas (PMOs). These materials are characterized by a high surface area, uniform pore size, and an organic group (in this case, a benzene ring) integrated into the silica framework. The meta-substitution pattern of 1,3-Bis(triethoxysilyl)benzene can lead to different pore structures and material morphologies compared to its para-isomer.[9]
Synthesis of Benzene-Bridged PMO Nanoparticles
The synthesis of PMOs typically involves the sol-gel condensation of the organosilane precursor in the presence of a structure-directing agent, such as a surfactant.
Experimental Protocol: Synthesis of Benzene-Bridged PMO Nanoparticles
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Template Solution: A cationic surfactant, such as cetyltrimethylammonium bromide (CTAB), is dissolved in a mixture of deionized water and ethanol. A basic catalyst, typically sodium hydroxide or ammonia, is added to this solution.
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Precursor Addition: 1,3-Bis(triethoxysilyl)benzene is added to the template solution under vigorous stirring. The mixture is then heated to promote the hydrolysis and condensation reactions.
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Aging and Template Removal: The resulting white precipitate is aged, typically for several hours, to allow for the complete formation of the mesostructured material. The solid product is then collected by filtration or centrifugation, washed, and dried. The surfactant template is removed by solvent extraction or calcination.
Diagram of PMO Synthesis Workflow:
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